molecular formula C8H6F4N2O2 B15130567 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzamidine

6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzamidine

Cat. No.: B15130567
M. Wt: 238.14 g/mol
InChI Key: NHGFYYBTJXNQHY-UHFFFAOYSA-N
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Description

Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including difluoromethoxy, difluoro, and N-hydroxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the introduction of difluoromethoxy and difluoro groups through halogenation reactions, followed by the formation of the N-hydroxy group via hydroxylamine derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide derivatives with different substituents.
  • Compounds with similar functional groups, such as difluoromethoxy and N-hydroxy groups.

Uniqueness

Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H6F4N2O2

Molecular Weight

238.14 g/mol

IUPAC Name

6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14)

InChI Key

NHGFYYBTJXNQHY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1OC(F)F)/C(=N/O)/N)F)F

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F

Origin of Product

United States

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